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molecular formula C7H12N2O2 B8443138 alpha-Ethynyl-alpha,delta-diaminovaleric acid

alpha-Ethynyl-alpha,delta-diaminovaleric acid

Cat. No. B8443138
M. Wt: 156.18 g/mol
InChI Key: JWWZUFCRQMJENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04336054

Procedure details

11.8 g (0.048 M) of N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate in 20 ml of tetrahydrofuran is added to lithium diisopropylamide, prepared from 4.9 g (6.78 ml, 0.048 M) of diisopropylamide in 60 ml of tetrahydrofuran and 23.6 ml of a 2.05 M solution of n-butyllithium at -70° C. after which 9.5 g (0.042 M) of N-(3-bromopropyl)benzylimine is added, and the mixture is stirred at -70° C. for 51/2 hours. To the reaction mixture is added 23.6 ml of a 2.05 M solution of n-butyllithium followed by the addition of 4.5 g (3.67 ml, 0.048 M) of methyl chloroformate. After 30 minutes at -78° C. the mixture is treated with brine, and the reaction product is isolated by ether extraction. The ether extract is evaporated and 300 ml of 3 N HCl is added to the resulting residue and the mixture is refluxed for 7 hours. On cooling the mixture is washed well with methylene chloride, made alkaline and washed again. The aqueous solution is acidified and concentrated to dryness. The residue is triturated with ethanol, filtered and the ethanol evaporated. The residue is dissolved in water, the pH adjusted to 6, and the solution is applied to a column of Amberlite 120 H+, eluting with 1 M NH4OH which affords, upon recrystallization from ethanol-water, α-ethynyl-α,δ-diaminovaleric acid, M.P. 168-169 (dec.).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
diisopropylamide
Quantity
6.78 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-(3-bromopropyl)benzylimine
Quantity
9.5 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.67 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C#CC[N:6]=[C:7]([C:9]1C=[CH:13][CH:12]=[CH:11][CH:10]=1)[O-].C([N-:20]C(C)C)(C)C.[Li+].C([N-]C(C)C)(C)C.C([Li])CCC.Cl[C:38]([O:40]C)=[O:39]>O1CCCC1.[Cl-].[Na+].O.CCOCC>[C:12]([C:11]([NH2:20])([CH2:10][CH2:9][CH2:7][NH2:6])[C:38]([OH:40])=[O:39])#[CH:13] |f:1.2,7.8.9|

Inputs

Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate
Quantity
11.8 g
Type
reactant
Smiles
C[Si](C#CCN=C([O-])C1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
diisopropylamide
Quantity
6.78 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
N-(3-bromopropyl)benzylimine
Quantity
9.5 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
3.67 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at -70° C. for 51/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is evaporated
ADDITION
Type
ADDITION
Details
300 ml of 3 N HCl is added to the resulting residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
WASH
Type
WASH
Details
is washed well with methylene chloride
WASH
Type
WASH
Details
washed again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
WASH
Type
WASH
Details
eluting with 1 M NH4OH which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C(C(=O)O)(CCCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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